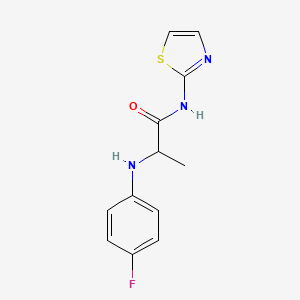

2-(4-Fluoro-phenylamino)-N-thiazol-2-yl-propionamide

Description

Properties

Molecular Formula |

C12H12FN3OS |

|---|---|

Molecular Weight |

265.31 g/mol |

IUPAC Name |

2-(4-fluoroanilino)-N-(1,3-thiazol-2-yl)propanamide |

InChI |

InChI=1S/C12H12FN3OS/c1-8(11(17)16-12-14-6-7-18-12)15-10-4-2-9(13)3-5-10/h2-8,15H,1H3,(H,14,16,17) |

InChI Key |

OZIYNHGVNRKWBO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)NC1=NC=CS1)NC2=CC=C(C=C2)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluoro-phenylamino)-N-thiazol-2-yl-propionamide typically involves the following steps:

Formation of Thiazole Ring: The thiazole ring can be synthesized through the condensation of α-haloketones with thiourea under basic conditions.

Amination: The introduction of the 4-fluoro-phenylamino group can be achieved through a nucleophilic aromatic substitution reaction. This involves reacting 4-fluoroaniline with the thiazole derivative in the presence of a suitable base such as potassium carbonate.

Amidation: The final step involves the formation of the propionamide group through an amidation reaction. This can be achieved by reacting the thiazole derivative with propionyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can occur at the carbonyl group of the propionamide, converting it to an alcohol.

Substitution: The fluorine atom in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(4-Fluoro-phenylamino)-N-thiazol-2-yl-propionamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 2-(4-Fluoro-phenylamino)-N-thiazol-2-yl-propionamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways. The presence of the fluorine atom enhances its binding affinity and selectivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several pharmacologically active analogs. Below is a detailed analysis of key similarities and differences, supported by research findings:

Table 1: Structural and Pharmacological Comparison

Structural Analysis

Core Backbone: The target compound and RO0281676 share a propionamide backbone linked to a thiazol-2-yl group, which is critical for binding to kinase domains . KRS-5Me-4-F diverges with a cyclohexenone core, enabling planar conjugation but reducing flexibility compared to propionamide-based analogs .

Substituent Effects: The 4-fluoroaniline group in the target compound and KRS-5Me-4-F enhances lipophilicity and metabolic stability, a feature linked to anticonvulsant efficacy in rodent models . RO0281675 replaces the 4-fluoroaniline with a 4-methanesulfonylphenyl group, improving hydrogen-bonding capacity and specificity for glucokinase .

Pharmacological Insights

- Anticonvulsant Activity: KRS-5Me-4-F demonstrated efficacy in maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) seizure models, with ED₅₀ values of 32 mg/kg and 45 mg/kg, respectively .

Enzyme Modulation :

RO0281675 exhibited potent glucokinase activation (EC₅₀ = 60 nM) due to its methanesulfonylphenyl group, which stabilizes interactions with the enzyme’s allosteric site . The target compound lacks this substituent, implying divergent target profiles.Crystallographic Data :

The thiadiazole analog () was analyzed via X-ray crystallography (CCP4 suite ), revealing a planar conformation stabilized by intramolecular hydrogen bonds. This contrasts with the more flexible thiazole-based compounds .

Physicochemical and ADME Properties

- Lipophilicity: The 4-fluoroaniline group in the target compound increases logP compared to RO0281675 (predicted logP: 2.8 vs.

- Metabolic Stability : Methyl and cyclopentyl groups in KRS-5Me-4-F and RO0281675 reduce cytochrome P450-mediated oxidation, extending half-lives in preclinical models .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-Fluoro-phenylamino)-N-thiazol-2-yl-propionamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, coupling 4-fluoroaniline with a thiazole-2-amine derivative in the presence of a propionamide linker. Key steps include:

- Use of anhydrous aluminum chloride as a catalyst for amide bond formation (similar to methods in and ).

- Solvent selection (e.g., ethanol or DMF) to enhance yield, as described in for analogous thiazole derivatives.

- Purification via recrystallization or column chromatography, with yield optimization monitored by TLC or HPLC .

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodological Answer : Employ a combination of:

- Spectroscopic techniques :

- IR spectroscopy to confirm functional groups (e.g., C=O stretch at ~1650 cm⁻¹, C-S stretch at ~650 cm⁻¹) .

- NMR (¹H/¹³C) to verify aromatic protons (δ 7.2–7.8 ppm for fluorophenyl) and thiazole protons (δ 6.7–7.0 ppm) .

- Elemental analysis to validate C, H, N, S, and F content .

- Melting point determination to assess purity (e.g., compare with literature values for structurally similar compounds) .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

- Methodological Answer : Initial screening should focus on:

- Enzyme inhibition assays (e.g., COX-1/2 for anti-inflammatory activity, as in ).

- Antimicrobial testing using broth microdilution to determine MIC values against gram-positive/negative bacteria .

- Cytotoxicity assays (e.g., MTT on cancer cell lines) to identify therapeutic windows .

Advanced Research Questions

Q. How can X-ray crystallography and computational modeling resolve the compound’s 3D structure and binding interactions?

- Methodological Answer :

- Crystallization : Use vapor diffusion with PEG-based precipitants. Refine structures using the CCP4 suite (e.g., REFMAC for maximum-likelihood refinement) .

- Docking studies : Employ AutoDock Vina or Schrödinger Suite to predict binding poses with target proteins (e.g., COX-2). Validate with MD simulations in GROMACS to assess stability (as in ) .

- Electron density maps should be analyzed for fluorophenyl-thiazole torsion angles, which may influence bioactivity .

Q. How do structural modifications (e.g., substituent variations) affect pharmacological activity?

- Methodological Answer : Conduct SAR studies by:

- Introducing substituents at the 4-fluoro position (e.g., methyl, bromo) to alter lipophilicity (logP) and metabolic stability, as seen in and .

- Comparing IC₅₀ values of derivatives in enzyme assays. For example, replacing the fluorophenyl group with a methoxy group may reduce COX-2 inhibition .

- Using QSAR models to correlate electronic (Hammett σ) or steric parameters with activity .

Q. How can contradictory data in biological activity reports be addressed?

- Methodological Answer :

- Replicate assays under standardized conditions (e.g., pH, temperature, cell line passage number).

- Meta-analysis of published data to identify trends (e.g., fluorophenyl-thiazole derivatives show consistent antimicrobial activity but variable cytotoxicity ).

- Mechanistic studies (e.g., Western blotting for protein targets) to confirm hypothesized pathways .

Q. What strategies improve the compound’s metabolic stability during preclinical development?

- Methodological Answer :

- Isotope labeling (e.g., ¹⁴C) to track metabolic pathways in hepatocyte models.

- Prodrug design : Mask the propionamide group with ester linkages to enhance oral bioavailability, as demonstrated in for similar acetamide derivatives.

- CYP450 inhibition assays to identify metabolic vulnerabilities .

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility data across studies?

- Methodological Answer :

- Standardize measurement conditions : Use USP buffers (pH 1.2–7.4) and report temperature (e.g., 25°C vs. 37°C).

- Compare logD values : The fluorophenyl group increases hydrophobicity, but the thiazole ring may introduce polarity (logP ~2.5 predicted via ChemDraw) .

- Validate with experimental data : Use shake-flask methods or HPLC-UV to measure solubility, referencing protocols in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.